Serine Hydrolase Inhibitor-8

Description

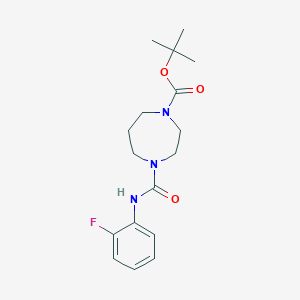

Structure

3D Structure

Properties

Molecular Formula |

C17H24FN3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

tert-butyl 4-[(2-fluorophenyl)carbamoyl]-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-6-9-20(11-12-21)15(22)19-14-8-5-4-7-13(14)18/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,22) |

InChI Key |

SFQKLBVNPGCHHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Molecular Mechanisms of Action of Serine Hydrolase Inhibitor 8

Covalent Inhibition of Serine Hydrolases: General Principles

The catalytic activity of serine hydrolases relies on a nucleophilic serine residue within the active site. nih.govnih.gov Covalent inhibitors exploit this feature by possessing an electrophilic "warhead" that forms a stable covalent bond with this catalytic serine. nih.govotago.ac.nz This mechanism-based inactivation effectively blocks the enzyme's ability to bind and process its natural substrates. nih.govnih.gov Unlike reversible inhibitors, which bind and dissociate from the enzyme, covalent inhibitors form a lasting bond, leading to persistent inactivation. researchgate.net

The effectiveness of a covalent inhibitor is determined by the reactivity of its electrophilic group and its ability to be specifically directed to the active site of the target hydrolase. nih.govscispace.com A variety of electrophilic chemotypes have been developed for this purpose, including fluorophosphonates, carbamates, and triazole ureas. scispace.comnih.gov The design of these inhibitors often involves a scaffold that mimics the natural substrate of the enzyme, thereby guiding the electrophilic warhead to the catalytic serine. otago.ac.nz

Formation and Stability of the Acyl-Enzyme Intermediate in Inhibition

The catalytic cycle of a serine hydrolase proceeds through a two-step mechanism involving the formation of a transient acyl-enzyme intermediate. nih.govnih.gov In the first step, the catalytic serine attacks the carbonyl group of the substrate, forming a tetrahedral intermediate that then collapses to release the first product and form the acyl-enzyme. nih.govpnas.org In the second step, a water molecule hydrolyzes this intermediate, releasing the second product and regenerating the free enzyme. nih.gov

Covalent inhibitors function by forming a similar, but much more stable, enzyme-inhibitor adduct that mimics the acyl-enzyme intermediate. nih.govpnas.org For instance, carbamate (B1207046) inhibitors react with the catalytic serine to form a carbamoyl-enzyme complex. scispace.comnih.gov This complex is significantly more resistant to hydrolysis than the natural acyl-enzyme intermediate, effectively sequestering the enzyme in an inactive state. nih.govpnas.org The stability of this adduct is a key determinant of the inhibitor's potency and the duration of its effect. nih.gov While some acyl-enzyme intermediates formed with inhibitors can be slowly hydrolyzed, others are essentially irreversible. nih.govnih.gov

Role of Electrophilic Warheads in Serine Hydrolase Inhibitor Action

The electrophilic warhead is the reactive moiety of the inhibitor responsible for forming the covalent bond with the catalytic serine. nih.gov The nature of this warhead dictates the inhibitor's reactivity and selectivity. nih.govnih.gov

Triazole ureas have emerged as a versatile and potent class of serine hydrolase inhibitors. nih.govstanford.edu These compounds act as carbamylating agents, where the 1,2,3-triazole serves as a leaving group upon nucleophilic attack by the active site serine. biorxiv.orgacs.org This results in the formation of a stable carbamoylated enzyme. biorxiv.org The use of click chemistry has enabled the rapid synthesis of diverse libraries of 1,2,3-triazole ureas, facilitating the discovery of highly potent and selective inhibitors for various serine hydrolases. nih.govstanford.edu Studies have shown that these inhibitors can achieve sub-nanomolar potency and exhibit exceptional selectivity for individual enzymes both in vitro and in vivo. nih.govresearchgate.net

Carbamates are another prominent class of covalent inhibitors that target serine hydrolases. nih.govacs.org They function by carbamylating the catalytic serine, forming a stable covalent adduct. scispace.comnih.gov The reactivity and selectivity of carbamate inhibitors can be finely tuned by modifying both the leaving group and the "staying" group of the carbamate scaffold. nih.govnih.gov For example, different types of carbamates, such as O-aryl, O-hexafluoroisopropyl (HFIP), and O-N-hydroxysuccinimidyl (NHS) carbamates, have been shown to react selectively with serine hydrolases. nih.govacs.org This tunability has allowed for the development of highly selective inhibitors for specific enzymes like monoacylglycerol lipase (B570770) (MAGL) and α/β-hydrolase-6 (ABHD6). nih.govacs.org

Interaction with the Catalytic Triad (B1167595) and Active Site Architecture

The active site of most serine hydrolases contains a catalytic triad composed of serine, histidine, and aspartate (or glutamate). nih.govbakerlab.org The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity for attack on the substrate's carbonyl carbon. nih.govnih.gov The aspartate residue orients the histidine and stabilizes the positive charge that develops on it during the transition state. nih.govbakerlab.org The active site also features an "oxyanion hole," typically formed by backbone amide groups, which stabilizes the negative charge on the carbonyl oxygen of the tetrahedral intermediate. bakerlab.orgnih.gov

Covalent inhibitors are designed to fit within the active site and position their electrophilic warhead for optimal reaction with the activated serine. acs.org The inhibitor's structure interacts with the various subsites within the active site, which contributes to its binding affinity and selectivity. acs.org The covalent bond formation is a direct consequence of the inhibitor's interaction with the catalytic machinery of the enzyme. nih.gov

Comparative Analysis of Inhibitor Reactivity Profiles

The reactivity and selectivity of serine hydrolase inhibitors can be systematically evaluated using techniques like activity-based protein profiling (ABPP). scispace.comnih.gov This method allows for the simultaneous assessment of an inhibitor's potency and selectivity against a large number of serine hydrolases in complex biological samples. nih.govpnas.org

Competitive ABPP studies have been instrumental in comparing the reactivity profiles of different inhibitor classes. For instance, fluorophosphonate (FP) probes are highly reactive and label a broad range of serine hydrolases, making them useful for profiling the entire enzyme family. pnas.orgpnas.org In contrast, carbamate and triazole urea (B33335) inhibitors can be engineered to exhibit remarkable selectivity for specific enzymes. nih.govnih.gov Library-versus-library screening approaches, where large collections of inhibitors are tested against numerous enzymes, have revealed that even closely related enzymes can have distinct inhibitor sensitivity profiles. nih.govpnas.org This highlights that sequence homology is not always a reliable predictor of pharmacological similarity within the serine hydrolase superfamily. nih.govpnas.org

Interactive Data Table: Comparative IC50 Values of Serine Hydrolase Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) values for a selection of inhibitors against various serine hydrolases, as determined by competitive ABPP. Lower IC50 values indicate higher potency.

| Inhibitor | Target Enzyme | IC50 (nM) | Reference |

| JW651 | MAGL | 38 | nih.gov |

| WWL70 | ABHD6 | 70 | scispace.com |

| WWL65 | FAAH | <10 | pnas.org |

| WWL151 | ABHD11 | 5300 | pnas.org |

| AA74-1 | APEH | 5 | researchgate.net |

| AA39-2 | PAFAH2 | 3 | researchgate.net |

| AA44-2 | ABHD11 | 1 | researchgate.net |

Interactive Data Table: Selectivity Profile of Triazole Urea Inhibitors

This table showcases the selectivity of specific triazole urea inhibitors for their primary targets compared to other serine hydrolases. Inhibition is shown as a percentage at a fixed inhibitor concentration.

| Inhibitor (Concentration) | APEH | PAFAH2 | ABHD11 | FAAH | Reference |

| AA74-1 (3 nM) | >97% | <10% | <10% | <10% | researchgate.net |

| AA39-2 (3 nM) | <10% | >97% | <10% | <10% | researchgate.net |

| AA44-2 (3 nM) | <10% | <10% | >97% | <10% | researchgate.net |

| AA26-9 (unsubstituted) | >90% | >90% | >90% | >90% | researchgate.net |

Comprehensive Target Spectrum and Selectivity Profiling of Serine Hydrolase Inhibitor 8

Characterization of Pan-Serine Hydrolase Inhibition

Serine Hydrolase Inhibitor-8 is a compound designed for interaction with the serine hydrolase superfamily of enzymes. The broad reactivity of such inhibitors is often assessed by their ability to interact with a wide range of enzymes within this class. The characterization of an inhibitor as "pan-serine hydrolase" implies that it can covalently modify the active site serine of numerous serine hydrolases. This broad-spectrum activity is foundational for techniques like competitive activity-based protein profiling, where the inhibitor is used to compete against a broad-spectrum probe to identify specific enzyme targets.

Identification of Specific Serine Hydrolase Targets by this compound

While a compound may have the potential for broad reactivity, its specific inhibitory profile against individual enzymes determines its utility as a chemical probe. The identification of specific targets for inhibitors is a crucial step in understanding their biological effects.

Research into the specific targets of various inhibitor classes has identified numerous metabolic serine hydrolases. For instance, competitive profiling methods have been instrumental in developing highly selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH). annualreviews.org These studies have led to the creation of potent and selective inhibitors for individual serine hydrolases, which are critical tools for studying their physiological roles. pnas.org The specific inhibitory activity of this compound against enzymes such as Acyl-peptide hydrolase (APEH), Platelet-activating factor acetylhydrolase 2 (PAF-AH2), Abhydrolase domain-containing protein 11 (ABHD11), Acyl-protein thioesterase 1 (LYPLA1), Fatty acid amide hydrolase (FAAH), and Neutral cholesterol ester hydrolase 1 (NCEH1) would be determined using such profiling methods.

Table 1: Hypothetical Inhibitory Profile of this compound against Metabolic Serine Hydrolases

This table is for illustrative purposes to demonstrate how data on inhibitory activity would be presented. Actual values require specific experimental data for "this compound."

| Enzyme Target | IC₅₀ (nM) | Percent Inhibition @ [X] concentration |

|---|---|---|

| APEH | Data not available | Data not available |

| PAF-AH2 | Data not available | Data not available |

| ABHD11 | Data not available | Data not available |

| LYPLA1 | Data not available | Data not available |

| FAAH | Data not available | Data not available |

| NCEH1 | Data not available | Data not available |

Serine proteases represent a major subclass of serine hydrolases. The selectivity of an inhibitor is determined by its differential potency against various serine hydrolases, including proteases and metabolic hydrolases. Profiling an inhibitor against a panel of serine proteases is essential to establish its selectivity and to avoid off-target effects that could confound experimental results.

Methodologies for Global Target Identification and Selectivity Assessment

To determine the full spectrum of targets for an inhibitor like this compound, specialized chemoproteomic techniques are employed.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. wikipedia.orgresearchgate.net The probes are typically composed of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, and a reporter tag (like a fluorophore or biotin) for visualization or enrichment. wikipedia.org For serine hydrolases, fluorophosphonate (FP)-based probes are widely used as they react broadly with the active site serine nucleophile of this enzyme class. wikipedia.orgresearchgate.net This technique allows for the direct measurement of enzyme activity, as the probe will only label active enzymes, not inactive zymogens or inhibited enzymes. wikipedia.org

Competitive ABPP is a key application of the ABPP platform used to discover and characterize enzyme inhibitors. nih.govstanford.edu In this approach, a biological sample (such as cell lysates or living cells) is pre-incubated with the inhibitor of interest before treatment with a broad-spectrum activity-based probe. stanford.edubiorxiv.org The inhibitor will bind to its target enzymes, preventing them from being labeled by the probe. nih.gov The potency and selectivity of the inhibitor can then be determined by measuring the reduction in probe labeling for each enzyme. pnas.org

This method is highly effective for screening libraries of compounds to find inhibitors for specific enzymes and for profiling the selectivity of a known inhibitor against a large number of related enzymes simultaneously. pnas.orgstanford.edu For instance, by comparing the protein labeling profiles of a control sample versus an inhibitor-treated sample, one can identify the specific enzymes that are targeted by the compound. biorxiv.org Advanced quantitative mass spectrometry-based methods, such as ABPP-SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), can be combined with competitive ABPP to more accurately quantify the inhibition of specific enzymes within a complex proteome. nih.govresearchgate.net This approach has been successfully used to identify the targets of various inhibitor classes, including carbamates and triazole ureas, leading to the development of highly selective probes for enzyme function studies. nih.govbiorxiv.org

Table 2: Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name/Class |

|---|---|

| APEH | Acyl-peptide hydrolase |

| PAF-AH2 | Platelet-activating factor acetylhydrolase 2 |

| ABHD11 | Abhydrolase domain-containing protein 11 |

| LYPLA1 | Acyl-protein thioesterase 1 |

| FAAH | Fatty acid amide hydrolase |

| NCEH1 | Neutral cholesterol ester hydrolase 1 |

| FP-biotin | Fluorophosphonate-biotin |

Based on the comprehensive search conducted, there is no publicly available scientific literature or data specifically identifying a chemical compound named "this compound". This name may correspond to an internal designation within a research institution or company that has not been disclosed in public-facing databases or publications. It could also be a hypothetical compound or a placeholder name.

Consequently, it is not possible to generate an article that focuses solely on "this compound" with the detailed, scientifically accurate content and data tables as requested in the outline. The provided structure requires specific research findings on this particular molecule's target spectrum, selectivity profiling using techniques like Click Chemistry-Activity-Based Protein Profiling (CC-ABPP), mass spectrometry-based chemoproteomics, and fluorescent gel-based profiling, as well as strategies for enhancing the selectivity of its analogs. Without any primary or secondary sources mentioning "this compound," fulfilling these requirements is not feasible.

General information on the methodologies mentioned in the outline, such as ABPP, mass spectrometry for target deconvolution, and strategies for enhancing inhibitor selectivity, is readily available for the broader class of serine hydrolase inhibitors. However, per the strict instructions to focus exclusively on "this compound," this general information cannot be substituted.

Therefore, no article can be generated until "this compound" is identified in accessible scientific literature.

Applications of Serine Hydrolase Inhibitor 8 in Chemical Biology and Proteomics Research

Development of Next-Generation Chemical Probes and Pharmacological Tools

Serine Hydrolase Inhibitor-8 and similar compounds are foundational to the creation of advanced chemical probes. These probes are essential for activity-based protein profiling (ABPP), a technique that allows for the monitoring of the functional state of enzymes within complex biological mixtures. nih.govpnas.org The core structure of these probes typically includes a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme or class of enzymes, and a reporter tag for detection and analysis. annualreviews.org

Carbamates and triazole ureas have emerged as versatile scaffolds for serine hydrolase inhibitors and probes due to their broad reactivity across the enzyme class and the ability to fine-tune their selectivity. stanford.edu For instance, the development of 1,2,3-triazole ureas through click chemistry has enabled the rapid generation of inhibitor libraries with diverse functionalities. stanford.edu These libraries can be screened to identify highly potent and selective inhibitors for specific serine hydrolases.

Furthermore, the conversion of a known inhibitor into an activity-based probe is a common strategy. By attaching a reporter group, such as an alkyne for click chemistry or a fluorophore, to an inhibitor scaffold, researchers can create tools for target identification and imaging. nih.govresearchgate.net For example, a cell-permeable fluorophosphonate probe carrying an alkyne functionality has been successfully used for in situ labeling of serine hydrolases in living cells. researchgate.net This approach facilitates the assessment of inhibitor potency and selectivity within a cellular context.

Enzyme Target Validation in Complex Biological Systems and Models

A significant application of SHI-8 and related inhibitors is the validation of enzyme targets in intricate biological environments. pnas.organnualreviews.org Competitive ABPP is a powerful method used for this purpose. nih.govstanford.edu In this technique, a biological sample is pre-incubated with a test inhibitor before being treated with a broad-spectrum activity-based probe. stanford.edu The inhibitor's ability to block the probe from labeling its target enzyme provides a measure of the inhibitor's potency and selectivity. nih.gov

This approach is particularly valuable for validating targets in their native physiological states, where protein activity can be influenced by post-translational modifications and interactions with other molecules. nih.gov For example, competitive ABPP has been instrumental in identifying the targets of small-molecule inhibitors in living cells and even in whole organisms. stanford.edu It has been used to confirm the specificity of newly discovered compounds and to identify the molecular targets of hits from phenotypic screens. stanford.edunih.gov

The use of broad-spectrum probes, such as those based on the fluorophosphonate scaffold, is advantageous for competitive ABPP as they can label a large number of serine hydrolases simultaneously. nih.govstanford.edu This allows for a comprehensive assessment of an inhibitor's selectivity profile across the entire enzyme family.

Functional Characterization of Previously Unannotated Serine Hydrolases

A substantial portion of the serine hydrolase superfamily remains functionally unannotated. researchgate.netnih.govpnas.org SHI-8 and other inhibitors play a crucial role in elucidating the biological functions of these enigmatic enzymes. pnas.organnualreviews.org By developing selective inhibitors for uncharacterized serine hydrolases, researchers can perturb their activity and observe the resulting phenotypic changes in cells or organisms. annualreviews.org

Activity-based protein profiling is a key technology in this endeavor. nih.gov It enables the discovery of inhibitors for uncharacterized enzymes without the need for purified proteins or established functional assays. nih.gov For instance, a library-versus-library screening approach, where a collection of serine hydrolases is screened against a library of inhibitors, has led to the discovery of lead inhibitors for numerous previously uncharacterized enzymes. pnas.org

The identification of retinoblastoma-binding protein 9 (RBBP9) as a tumor-associated serine hydrolase activity is a prime example of how ABPP can be used to functionally annotate unknown enzymes. pnas.org This discovery was made by profiling the enzymatic activities in pancreatic cancer specimens. pnas.org Subsequent studies using inhibitors and genetic knockdown confirmed the role of RBBP9's hydrolase activity in cancer cell proliferation. pnas.org

Phenotypic Screening and Target Deconvolution in Biological Models

Phenotypic screening, which involves testing compounds for their ability to produce a desired effect in a cell or organism-based model, is a powerful approach for drug discovery. nih.gov However, a major challenge in this approach is identifying the molecular target(s) of the active compounds, a process known as target deconvolution. rsc.org Serine hydrolase inhibitors and related chemical probes are invaluable tools for this purpose. nih.gov

When a hit from a phenotypic screen is a covalent inhibitor, it can often be readily converted into an activity-based probe by adding a reporter tag. nih.gov This probe can then be used to directly identify its protein targets in the biological system. nih.gov This strategy has been successfully employed to identify the targets of small molecules that block host cell invasion by parasites. nih.gov

Competitive ABPP is another effective method for target deconvolution. nih.gov By profiling the ability of a hit compound to inhibit the labeling of various serine hydrolases by a broad-spectrum probe, researchers can identify the most likely targets. nih.gov This approach has been used to identify the serine hydrolase targets of 1,2,3-triazole ureas that inhibit the growth of Mycobacterium tuberculosis. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Inhibitor Design

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing lead compounds into potent and selective inhibitors. tandfonline.com These studies involve systematically modifying the chemical structure of an inhibitor and evaluating the impact of these changes on its activity. tandfonline.com Serine hydrolase inhibitors like SHI-8 serve as scaffolds for such investigations.

The development of inhibitors for cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) illustrates the importance of SAR. tandfonline.com Initial inhibitors based on a 1-heteroarylpropan-2-one scaffold were potent but metabolically unstable. tandfonline.com Subsequent SAR studies aimed at replacing the reactive ketone group with more stable "serine traps" revealed a trade-off between metabolic stability and inhibitory potency. tandfonline.com

Computational modeling and structural biology also play a key role in rational inhibitor design. nih.gov By understanding the three-dimensional structure of an enzyme's active site, researchers can design inhibitors that bind with high affinity and selectivity. acs.org For example, structural analysis of the Staphylococcus aureus serine hydrolase FphF has provided insights into its substrate and inhibitor specificity, which can guide the design of selective antibacterial agents. acs.org

Orthogonal Assay Development for Serine Hydrolase Activity

While ABPP is a powerful technique, the development of orthogonal assays is crucial for validating findings and gaining a more complete understanding of enzyme function. Orthogonal assays use different detection methods or principles to measure the same biological activity.

For instance, in addition to gel-based ABPP, which relies on fluorescence detection of probe-labeled enzymes, researchers can employ mass spectrometry-based methods for a more comprehensive and quantitative analysis. pnas.org Furthermore, traditional enzyme activity assays using chromogenic or fluorogenic substrates can be used to confirm the inhibitory activity of compounds identified through ABPP screens.

The development of multiplexed ABPP assays represents another form of orthogonal validation. By using multiple probes with distinct fluorescent tags, it is possible to visualize and quantify the activity of different subsets of serine hydrolases simultaneously. researchgate.net This approach can provide a more nuanced view of inhibitor selectivity and can help to identify off-target effects that might be missed with a single probe.

Role of Serine Hydrolase Inhibitor 8 in Elucidating Biological Pathways and Processes

Investigation of Lipid Metabolism and Homeostasis

The regulation of lipid networks is fundamental to cellular and organismal health, and its dysregulation is implicated in numerous diseases. SHI-8 has proven invaluable in studying the enzymes that govern lipid processing and signaling.

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system, with its signaling lipids primarily regulated by serine hydrolases. SHI-8's inhibitory action extends to key enzymes within this system, providing a means to manipulate endocannabinoid levels and study their downstream effects.

Key enzymes in the endocannabinoid system targeted by serine hydrolase inhibitors include Monoacylglycerol Lipase (B570770) (MAGL), Alpha/Beta-Hydrolase Domain-containing Protein 6 (ABHD6), and Fatty Acid Amide Hydrolase (FAAH). caymanchem.comnih.govnih.govpnas.orgmatthewslab.org MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule that activates cannabinoid receptors. nih.govdovepress.comnih.gov FAAH, on the other hand, is the main hydrolase for anandamide (B1667382) (AEA), another major endocannabinoid. nih.govdovepress.comnih.gov ABHD6 also contributes to 2-AG hydrolysis, particularly in specific cellular contexts. nih.govnih.gov

The inhibition of these enzymes by compounds like SHI-8 leads to an elevation of their respective endocannabinoid substrates, allowing for the study of endocannabinoid crosstalk and their collective physiological roles. pnas.org For instance, dual inhibition of FAAH and MAGL has been shown to produce a unique behavioral phenotype in animal models, distinct from the effects of inhibiting either enzyme alone. pnas.org This highlights the importance of broad-spectrum inhibitors in understanding the integrated function of the endocannabinoid system.

| Target Enzyme | Primary Substrate | Function in Endocannabinoid System | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Arachidonoylglycerol (2-AG) | Major hydrolase of 2-AG, terminating its signaling. | nih.govdovepress.com |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | Primary degrading enzyme of AEA and other fatty acid amides. | nih.govdovepress.comnih.gov |

| Alpha/Beta-Hydrolase Domain-containing Protein 6 (ABHD6) | 2-Arachidonoylglycerol (2-AG) | Contributes to 2-AG hydrolysis, regulating its local availability. | nih.govnih.gov |

Studies on Lipid Droplet Dynamics and Catabolism

Lipid droplets are cellular organelles responsible for storing neutral lipids, playing a central role in energy homeostasis. escholarship.orgrupress.org The mobilization of lipids from these stores is a tightly regulated process involving a cascade of lipases, many of which are serine hydrolases. rupress.orgmdpi.com

Research has shown that the catabolism of triacylglycerols stored in lipid droplets is initiated by adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), followed by the action of monoacylglycerol lipase (MAGL). rupress.org The use of broad-spectrum serine hydrolase inhibitors can impair the breakdown of lipid droplets, leading to their accumulation. biorxiv.org This allows for the investigation of the functional consequences of impaired lipolysis and the identification of novel enzymes involved in lipid droplet dynamics. biorxiv.orgresearchgate.net For example, activity-based protein profiling (ABPP) coupled with the use of such inhibitors has been instrumental in identifying serine hydrolases that are dynamically regulated during adipogenesis and lipid accumulation. researchgate.net

Impact on Placental Lipid Networks in Research Models

The placenta is a metabolically active organ that relies on complex lipid networks to support fetal growth and development. mdpi.comnih.gov Serine hydrolases play a critical role in regulating lipid homeostasis within the placenta, influencing everything from fatty acid transport to the synthesis of signaling lipids. nih.govresearchgate.net

Recent studies have utilized serine hydrolase inhibitors in ex vivo human placental perfusion models to investigate the impact of acute enzyme inhibition on placental lipid networks. frontiersin.org This approach, combined with lipidomics and activity-based protein profiling, has provided valuable insights into the roles of specific lipases in placental lipid metabolism. frontiersin.orgresearchgate.net For example, the inhibition of diacylglycerol lipase β (DAGLβ) was shown to significantly alter the levels of monoacylglycerols, including the endocannabinoid 2-AG, highlighting the importance of this enzyme in placental endocannabinoid signaling. frontiersin.org The ability to acutely inhibit a range of serine hydrolases provides a powerful tool to dissect the complex interplay of lipid-metabolizing enzymes at the maternal-fetal interface. mdpi.comnih.gov

Contributions to Understanding Cellular Signaling Pathways

Beyond lipid metabolism, SHI-8 has been instrumental in clarifying the roles of serine hydrolases in various cellular signaling cascades, from protein modification to hormone perception.

Inhibition of Specific Alpha/Beta Hydrolase Domain-Containing Proteins

The alpha/beta hydrolase domain (ABHD) superfamily is a large and diverse group of enzymes with varied functions. SHI-8 and related inhibitors have been key to functionally annotating members of this family.

A significant example is the role of ABHD17 proteins in regulating the palmitoylation of the oncoprotein N-Ras. nih.govnih.govelifesciences.org Palmitoylation is a reversible lipid modification that controls the subcellular localization and signaling activity of many proteins. nih.gov The ABHD17 family of enzymes (ABHD17A, B, and C) act as depalmitoylases, removing palmitate from N-Ras and thereby modulating its activity. nih.govelifesciences.orgbiorxiv.org The use of selective inhibitors has demonstrated that blocking ABHD17 activity leads to the accumulation of palmitoylated N-Ras at the plasma membrane, which can impair its signaling and inhibit the growth of cancer cells driven by N-Ras mutations. nih.govbiorxiv.org This research has established ABHD17 enzymes as critical regulators of Ras signaling and potential therapeutic targets in oncology. nih.govbiorxiv.org

| Inhibited Enzyme Family | Key Substrate | Cellular Process | Research Finding | Reference |

| ABHD17 (A, B, C) | Palmitoylated N-Ras | Protein Depalmitoylation, Ras Signaling | Inhibition attenuates N-Ras depalmitoylation, impairing cancer cell growth. | nih.govnih.govbiorxiv.org |

Interference with Plant Growth Regulator Signaling

The utility of serine hydrolase inhibitors extends beyond mammalian systems. In plant biology, SHI-8 has been used to probe the signaling pathways of strigolactones, a class of plant hormones that regulate various aspects of development, including shoot branching and root architecture. nih.govresearchgate.net

The receptor for strigolactones is an α/β hydrolase named DWARF14 (D14). nih.govbiorxiv.org Upon binding strigolactone, D14 undergoes a conformational change that allows it to interact with other proteins to initiate a signaling cascade, which ultimately leads to the degradation of transcriptional repressors. nih.govresearchgate.net SHI-8 has been shown to inhibit the interaction between D14 and its downstream signaling partners, effectively antagonizing strigolactone responses. caymanchem.comcaymanchem.com This demonstrates that the enzymatic activity of D14, or at least a conformationally competent active site, is crucial for its function as a hormone receptor. The use of such inhibitors helps to dissect the molecular mechanism of hormone perception and signal transduction in plants. caymanchem.comnih.gov

Impact on TGF-beta Signaling Pathways in Neoplasia Models

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual and often contradictory role in cancer. nih.govfrontiersin.org In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell growth and promoting apoptosis. nih.govfrontiersin.orgnih.gov However, in later stages, it can promote cancer progression by stimulating processes like epithelial-to-mesenchymal transition (EMT), invasion, and metastasis. frontiersin.orgjcpjournal.org

While direct studies linking Serine Hydrolase Inhibitor-8 specifically to the modulation of the TGF-β pathway in neoplasia models are not extensively detailed in the provided context, the broader role of serine hydrolases in cancer is well-established. Serine hydrolases are implicated in various cancers, including breast, melanoma, ovarian, and pancreatic cancer. nomuraresearchgroup.com The dysregulation of these enzymes can contribute to the aggressive features of cancer cells. For instance, the serine hydrolase KIAA1363 is highly elevated in several aggressive cancers and its inhibition can reduce tumor growth. nomuraresearchgroup.comacs.org Given that TGF-β signaling is a critical regulator of tumor progression, it is plausible that the effects of serine hydrolase inhibitors in neoplasia models may, in part, be mediated through interactions with this pathway. However, further research is needed to explicitly define the impact of this compound on TGF-β signaling in cancer.

Insights into Inflammation Research and Cytokine Modulation

Serine hydrolases are deeply involved in the regulation of inflammatory responses. acs.org Chronic inflammation is a known driver of various pathologies, including cancer and neurodegenerative diseases. acs.org Serine hydrolase inhibitors have emerged as valuable tools for dissecting the roles of specific enzymes in inflammation and for identifying novel anti-inflammatory targets. acs.org

A notable example is the serine hydrolase KIAA1363, which has been identified as a novel anti-inflammatory target. acs.org Inhibition of KIAA1363 has been shown to lower the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). acs.org This effect is achieved through the modulation of ether lipid signaling pathways. acs.org In contrast, inhibition of another serine hydrolase, Monoacylglycerol Lipase (MGLL), did not show the same effect on LPS-induced TNF-α secretion in bone marrow-derived macrophages. acs.org This highlights the specificity of action of different serine hydrolase inhibitors.

Furthermore, studies on human lung fibroblasts have demonstrated that serine protease inhibitors can attenuate the release of neutrophil and monocyte chemotactic activity, as well as various chemotactic cytokines like IL-8, in response to inflammatory stimuli such as IL-1β and TNF-α. nih.gov This suggests that serine proteases play a role in the inflammatory response of these cells. nih.gov

Mechanistic Studies in Cancer Research

The role of serine hydrolases in cancer has been a significant area of research, with inhibitors like this compound providing crucial insights into the underlying mechanisms of cancer progression.

KIAA1363 Inhibition

The serine hydrolase KIAA1363, also known as AADACL1, has been identified as a key player in the pathogenesis of several cancers, including prostate cancer. nomuraresearchgroup.comnih.gov This enzyme is highly expressed in aggressive cancer cells and primary tumors. nih.govnih.gov KIAA1363 is involved in the metabolism of neutral ether lipids, generating monoalkylglycerol ethers (MAGEs). nih.gov

The development of potent and selective inhibitors of KIAA1363, such as the carbamate (B1207046) JW480, has been instrumental in elucidating its function. nih.gov Inhibition of KIAA1363, either through small molecules or shRNA, leads to a reduction in MAGE levels and subsequently impairs the migration, invasion, and survival of human prostate cancer cells, as well as their in vivo tumor growth. nih.gov This demonstrates the critical role of KIAA1363-mediated ether lipid metabolism in driving the aggressive features of cancer cells. acs.org

Pancreatic Neoplasia Models

Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive cancer with a poor prognosis, partly due to the dense stromal tissue that surrounds the tumor, hindering diagnosis and treatment. imperial.ac.uk Serine hydrolases, including the kallikrein-related peptidases (KLKs), are dysregulated in pancreatic cancer and contribute to its progression. imperial.ac.uk

Activity-based protein profiling (ABPP) has been a powerful technique to study serine hydrolase activity in the context of pancreatic cancer. imperial.ac.uk This approach has enabled the development of selective probes for specific KLKs, such as KLK6. imperial.ac.uk These probes have been used to demonstrate that KLK6 is involved in the invasion and migration of pancreatic cancer cells. imperial.ac.uk Inhibition of KLK6 activity with these probes effectively reduces these malignant phenotypes, highlighting its potential as a therapeutic target. imperial.ac.uk

Research Applications in Neurobiology

Serine hydrolases play critical roles in the central nervous system, regulating neurotransmitter levels and signaling pathways involved in neuroinflammation.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key serine hydrolases that regulate cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). aging-us.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov

Research in this area has led to the development of various cholinesterase inhibitors, including reversible and pseudo-irreversible inhibitors. nih.gov These inhibitors bind to the active site of the cholinesterases, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. nih.gov While the clinical application for Alzheimer's treatment is excluded from this discussion, the fundamental research into the mechanism of cholinesterase inhibition by compounds like this compound is a significant area of neurobiological study. In silico molecular docking studies are often employed to understand the binding interactions between inhibitors and the structural features of AChE and BChE. aging-us.com

Beyond their role in acetylcholine metabolism, cholinesterases have been implicated in neuroinflammation. elifesciences.org For instance, certain cholinesterase inhibitors have been shown to modulate inflammatory cytokine production in microglia, the resident immune cells of the brain. elifesciences.org

Studies in Host-Pathogen Interactions and Microbial Biology

Serine hydrolases are not only crucial for mammalian physiology but also play vital roles in the biology of pathogenic microorganisms. Inhibitors of these enzymes are being explored as potential antimicrobial agents.

Bacterial Systems (e.g., Staphylococcus aureus Fph serine hydrolases)

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin infections to life-threatening conditions like bacteremia and pneumonia. acs.org The increasing prevalence of antibiotic-resistant strains, such as MRSA, necessitates the development of new therapeutic strategies. acs.org

Activity-based protein profiling has identified a family of serine hydrolases in S. aureus known as fluorophosphonate-binding hydrolases (Fphs). acs.orgnih.govnih.gov These enzymes, which often lack human homologues, are involved in virulence and biofilm formation. nih.govresearchgate.net Biofilms are structured communities of bacteria that are highly resistant to antibiotics and the host immune system. acs.org

Selective inhibitors targeting specific Fph enzymes have been developed. researchgate.net For example, inhibitors of FphH have been shown to impair both bacterial growth and biofilm formation, suggesting it as a promising target for developing new therapeutics with both antibiotic and anti-biofilm activities. researchgate.net In contrast, inhibitors of FphB and FphE had a more limited impact on biofilm formation and no effect on cell growth. researchgate.net Structural studies of FphF have provided insights into its substrate and inhibitor binding mechanisms, which can guide the development of more specific inhibitors. acs.org

Parasitic Systems (e.g., Toxoplasma gondii, Leishmania mexicana hydrolases)

Toxoplasma gondii: This obligate intracellular parasite relies on scavenging lipids from the host to support its growth and replication. nih.govbiorxiv.org Serine hydrolases in T. gondii play a crucial role in the metabolism of these lipids. nih.govbiorxiv.org While initially thought to be depalmitoylases, recent research has shown that these enzymes are actually esterases involved in processing short-chain lipid esters. nih.gov

Small molecule inhibitors targeting these hydrolases have been identified and shown to cause phenotypic defects in the parasite, similar to those observed when the parasite is exposed to excess lipids. nih.gov This suggests that these enzymes are critical for maintaining lipid homeostasis in T. gondii and represent viable targets for the development of new anti-parasitic drugs. nih.govbiorxiv.org

Leishmania mexicana: This protozoan parasite is a causative agent of leishmaniasis, a neglected tropical disease. nih.gov Serine hydrolases, including peptidases and lipases, have been identified as important virulence factors in L. mexicana. nih.gov Activity-based protein profiling with cell-permeable probes has enabled the study of these enzymes across different life-cycle stages of the parasite, including the disease-critical amastigote stage within macrophages. nih.gov

Inhibition of these serine hydrolases has been shown to reduce the infectivity of the parasite. nih.gov For instance, Z-Pro-Prolinal, a known prolyl-oligopeptidase inhibitor, can decrease parasite infectivity by targeting multiple serine hydrolase targets within the macrophage. nih.gov This highlights the potential of targeting serine hydrolases as a therapeutic strategy against leishmaniasis.

Interactive Data Tables

Table 1: Impact of Serine Hydrolase Inhibition on Cytokine Modulation

| Inhibitor Target | Cell Type | Stimulus | Cytokine(s) Affected | Effect | Reference |

|---|---|---|---|---|---|

| KIAA1363 | Macrophages | LPS | TNF-α, IL-12, GM-CSF | Lowered | acs.org |

| MGLL | Bone Marrow-Derived Macrophages | LPS | TNF-α | No Effect | acs.org |

Table 2: Role of Serine Hydrolases in Cancer Models

| Enzyme | Cancer Model | Key Function | Effect of Inhibition | Reference |

|---|---|---|---|---|

| KIAA1363 | Prostate Cancer | Neutral Ether Lipid Metabolism | Reduced Migration, Invasion, and Tumor Growth | acs.orgnih.gov |

Table 3: Serine Hydrolase Inhibitors in Host-Pathogen Interactions

| Pathogen | Target Enzyme Family/Enzyme | Key Function | Effect of Inhibition | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | FphH | Bacterial Growth and Biofilm Formation | Impaired Growth and Biofilm Formation | researchgate.net |

| Toxoplasma gondii | Serine Hydrolases (Esterases) | Lipid Metabolism | Phenotypic Defects, Disrupted Lipid Homeostasis | nih.gov |

No information could be found for a chemical compound specifically named “this compound” or “SHI-8” in the context of elucidating lipid metabolism in the diatom Phaeodactylum tricornutum.

Research in this area has utilized a variety of other serine hydrolase inhibitors to probe the functions of this diverse enzyme class in diatom lipid pathways. Serine hydrolases, which include proteases, esterases, and lipases, are crucial for various metabolic processes. biorxiv.orgbiorxiv.orgenamine.netthermofisher.com In P. tricornutum, these enzymes are particularly significant in the breakdown and remodeling of lipids. biorxiv.orgbiorxiv.org

Scientists employ a technique called Activity-Based Protein Profiling (ABPP) to identify and monitor the active serine hydrolases within the diatom. biorxiv.orgbiorxiv.org This method uses chemical probes that covalently bind to the active site of these enzymes. thermofisher.com To understand the specific roles of these enzymes, researchers introduce inhibitors to block their activity and observe the resulting effects on the diatom's lipid composition.

Studies on P. tricornutum have documented the use of several serine hydrolase inhibitors, including:

Phenyl mercuric acetate (B1210297) (PMA): This compound has been shown to impair the degradation of triacylglycerols (TAGs) and the breakdown of lipid droplets, which are the primary energy storage organelles in the diatom. biorxiv.orgbiorxiv.org

Phenylmethylsulfonyl fluoride (B91410) (PMSF): A well-known and potent covalent inhibitor of serine hydrolases used in competitive ABPP to screen the proteome. biorxiv.orgoup.com

Fenitrothion: Another inhibitor used in competitive ABPP to screen the proteome of P. tricornutum. biorxiv.org

Diisopropyl fluorophosphate (B79755) (DFP): A serine hydrolase inhibitor that has been shown to inhibit the activity of Phaeodactylum Chlase, an enzyme involved in chlorophyll (B73375) degradation. oup.com

These inhibitors have been instrumental in revealing the dynamic role of lipases, a subclass of serine hydrolases, in lipid metabolism. For instance, inhibiting lipase activity has been explored as a strategy to increase the accumulation of TAGs, which are valuable for biofuel production. biorxiv.orgmdpi.com Research using these tools has provided a more comprehensive understanding of the active enzymes involved in cellular lipid homeostasis and TAG accumulation in P. tricornutum. biorxiv.orgbiorxiv.org

While the specific compound "this compound" does not appear in the reviewed literature for P. tricornutum, the broader research on serine hydrolase inhibition in this model diatom is an active field, contributing significantly to our knowledge of microalgal lipid metabolism.

Advanced Methodologies and Future Research Directions with Serine Hydrolase Inhibitor 8

Integration with Multi-Omics Approaches for Holistic Biological Understanding (e.g., Transcriptomics, Lipidomics)

The application of serine hydrolase inhibitors like AA26-8 in conjunction with multi-omics approaches offers a powerful strategy for a comprehensive understanding of biological systems. By inhibiting specific serine hydrolases, researchers can induce perturbations and then use transcriptomics and lipidomics to map the downstream consequences.

Transcriptomics: This approach allows for the analysis of global changes in gene expression following the inhibition of a serine hydrolase. For instance, inhibiting a key lipase (B570770) involved in lipid metabolism could trigger compensatory changes in the expression of genes related to lipid synthesis, transport, or degradation. biorxiv.org Integrating transcriptomic data with the known targets of an inhibitor can reveal novel regulatory networks and pathways influenced by that specific enzyme. biorxiv.org

Lipidomics: Given that many serine hydrolases are involved in lipid metabolism, lipidomics is a particularly relevant omics approach. nih.gov By analyzing the global lipid profile of cells or tissues after treatment with an inhibitor, researchers can identify the specific substrates and products of the targeted enzyme. nih.govnih.gov For example, the use of inhibitors has been instrumental in delineating the roles of diacylglycerol lipases (DAGL) and monoacylglycerol lipase (MGLL) in the endocannabinoid system by measuring changes in the levels of 2-arachidonoylglycerol (B1664049) (2-AG) and its metabolites. elifesciences.org This integrated approach can uncover novel metabolic pathways and signaling molecules regulated by serine hydrolases. nih.govfrontiersin.org A study on clear cell renal cell carcinoma utilized an integrated lipidomics and transcriptomics approach to reveal a reprogramming of fatty acid metabolism. nih.gov

Chemoproteomic methods, such as Activity-Based Protein Profiling (ABPP), are central to this integrated approach. ABPP uses active-site directed probes to profile the functional state of entire enzyme families in native biological systems. elifesciences.orgacs.org Competitive ABPP, where an inhibitor like AA26-8 competes with a broad-spectrum probe for binding to serine hydrolases, can confirm target engagement and selectivity in a complex proteome. stanford.edu This allows for a direct correlation between the inhibition of specific enzymes and the observed changes in the transcriptome and lipidome.

Development of Optically Controlled/Photoswitchable Serine Hydrolase Inhibitors

A frontier in chemical biology is the development of inhibitors that can be controlled with light, offering precise spatiotemporal regulation of enzyme activity. nih.govmdpi.com Photoswitchable serine hydrolase inhibitors are being designed to be activated or deactivated by specific wavelengths of light. nih.govmdpi.com

This technology typically incorporates a photoswitchable moiety, such as an azobenzene (B91143) group, into the inhibitor's structure. mdpi.com The inhibitor can exist in two isomeric states (e.g., trans and cis) with different biological activities. mdpi.com Irradiation with a specific wavelength of light can induce isomerization, effectively turning the inhibitor "on" or "off" in a targeted region and at a precise time. mdpi.com

Recent advancements have led to the creation of photoswitchable inhibitors for carboxylesterases, a subclass of serine hydrolases. nih.govresearchgate.net These tools have been used to optically control drug metabolism in cell lysates. nih.gov The development of photoswitchable versions of broad-spectrum inhibitors like AA26-8, or more selective inhibitors, would provide researchers with unprecedented control over serine hydrolase activity in living cells and organisms, enabling the study of dynamic biological processes with high precision. nih.govnih.gov A chemoproteomic platform has been developed for the rapid discovery of optically controlled serine hydrolase targets. nih.govresearchgate.net

High-Throughput Screening Platforms for Novel Inhibitor Discovery and Optimization

The discovery of novel and more selective serine hydrolase inhibitors relies on robust high-throughput screening (HTS) platforms. selvita.comnih.gov These platforms enable the rapid screening of large compound libraries to identify "hit" compounds that can be further optimized into potent and selective probes or drug candidates. nih.govnih.gov

One powerful HTS method is fluorescence polarization activity-based protein profiling (fluopol-ABPP). nih.gov This technique allows for the screening of hundreds of thousands of compounds for their ability to inhibit the binding of a fluorescently labeled, broad-spectrum probe to a target serine hydrolase. nih.gov This approach has been successful in identifying novel inhibitors for previously uncharacterized serine hydrolases. nih.gov

Libraries of covalent inhibitors are particularly useful for screening against serine hydrolases, as many of these enzymes are targeted by irreversible inhibitors. researchgate.netnih.govenamine.netlifechemicals.com These libraries often contain compounds with various reactive "warheads" designed to form a covalent bond with the active site serine of the hydrolase. enamine.netlifechemicals.com Screening these libraries against a panel of serine hydrolases can identify selective inhibitors for individual enzymes. pnas.org For example, a library-versus-library screening approach, where a library of serine hydrolases is screened against a library of carbamate (B1207046) inhibitors, has led to the discovery of lead inhibitors for over 30 serine hydrolases. pnas.org

Elucidating Catalysis-Independent Functions of Serine Hydrolases

While serine hydrolases are defined by their catalytic activity, there is growing evidence that some of these proteins also have non-catalytic or "catalysis-independent" functions. mdpi.com These functions can include acting as scaffolds for protein-protein interactions or having regulatory roles that are independent of their enzymatic activity. mdpi.com

Serine hydrolase inhibitors can be invaluable tools for dissecting these dual functions. By using a potent and selective inhibitor to block the catalytic activity of a serine hydrolase, researchers can then investigate whether the protein still participates in other cellular processes. For example, an inhibitor could be used to demonstrate that a particular phenotype is not rescued by a catalytically inactive mutant of the enzyme, suggesting a catalysis-independent role.

Furthermore, comparing the effects of a covalent inhibitor that permanently blocks the active site with a reversible inhibitor could provide insights into the different roles of the enzyme. The development of highly selective inhibitors is crucial for these studies to avoid off-target effects that could confound the results.

Q & A

Q. How can researchers experimentally determine the substrate specificity of serine hydrolases like OVCA2 or SHI-8 targets?

Methodological Answer:

- Heterologous Expression Systems : Clone and express the enzyme in bacterial systems (e.g., E. coli) using plasmids like pDEST17, followed by affinity purification to isolate the active enzyme .

- Substrate Libraries : Use fluorogenic (e.g., 4-methylumbelliferyl esters) and chromogenic (e.g., p-nitrophenyl esters) substrates spanning diverse chain lengths (C2–C18) and branching patterns. For example, OVCA2 shows a preference for long-chain alkyl esters (C10–C14) via Michaelis-Menten kinetics .

- Kinetic Profiling : Measure values using 96-well microplate assays at 412 nm (chromogenic) or fluorescence-based detection. Compare activity across substrates to identify selectivity filters .

Q. What experimental approaches confirm the catalytic triad of a serine hydrolase?

Methodological Answer:

- Sequence Alignment : Identify conserved motifs (e.g., GXSXG for serine hydrolases) and catalytic residues (e.g., Ser117, His206, Asp179 in OVCA2) using tools like Clustal Omega .

- Site-Directed Mutagenesis : Replace suspected catalytic residues (e.g., Ser117→Ala in OVCA2) and assess loss of activity. Fold integrity can be validated via thermal shift assays (Tm measurements) .

- Active-Site Labeling : Use fluorophosphonate (FP) probes (e.g., ActivX™ Desthiobiotin-FP) to covalently label active-site serines, confirmed by mass spectrometry or Western blot .

Advanced Research Questions

Q. How can structural modeling resolve discrepancies in substrate selectivity between homologous serine hydrolases (e.g., OVCA2 vs. FSH1)?

Methodological Answer:

- Homology Modeling : Generate 3D models using tools like SWISS-MODEL, leveraging structural homologs (e.g., FSH1 PDB:1YCD for OVCA2). Focus on cap domains and binding pockets—OVCA2’s elongated hydrophobic pocket explains its preference for long-chain esters, while FSH1’s broader pocket accommodates shorter substrates .

- Molecular Dynamics Simulations : Analyze substrate docking and flexibility of binding pockets. For example, OVCA2’s rigid cap domain prevents conformational changes seen in lipases, limiting promiscuity .

- Phylogenetic Analysis : Construct evolutionary trees to identify divergence in substrate selectivity. OVCA2 clusters with human APTs (acyl protein thioesterases), whereas FSH1 aligns with yeast metabolic hydrolases .

Q. What strategies mitigate contradictory activity data between fluorogenic and chromogenic substrate assays?

Methodological Answer:

- Orthogonal Assays : Validate findings with complementary techniques. For instance, fluorogenic substrates (e.g., methylumbelliferyl esters) may report higher sensitivity for low-activity enzymes, while chromogenic substrates (e.g., p-nitrophenyl esters) better quantify high-activity targets .

- Normalization : Express activity relative to a common reference substrate (e.g., normalize to the most active substrate) to control for assay-specific biases .

- Statistical Validation : Apply two-tailed t-tests (e.g., GraphPad Prism) to confirm significance of differences in catalytic efficiency across substrates .

Q. How can researchers design selective inhibitors targeting SHI-8 or related serine hydrolases?

Methodological Answer:

- Activity-Based Protein Profiling (ABPP) : Screen carbamate or urea-based inhibitor libraries against serine hydrolase superfamilies. Triazole ureas, for example, show high specificity by exploiting active-site topology .

- Structure-Activity Relationship (SAR) Studies : Modify inhibitor scaffolds (e.g., 1,2,3-triazole ureas) to optimize binding to unique subpockets. For APTs, ML348 inhibitors exploit hydrophobic interactions absent in OVCA2 .

- In Vivo Validation : Use thermal proteome profiling (TPP) or SILAC-based proteomics to assess target engagement and off-target effects in cellular models .

Methodological Best Practices

- Data Reproducibility : Include detailed enzyme purification protocols (e.g., His-tag affinity chromatography) and buffer conditions (e.g., PBS with acetylated BSA to stabilize lipophilic substrates) .

- Thermal Stability Assays : Use differential scanning fluorimetry (DSF) with SYPRO Orange to measure Tm values, ensuring enzyme integrity during kinetic assays .

- Ethical Data Presentation : Avoid overinterpreting substrate promiscuity; clearly distinguish between in vitro activity and physiological relevance (e.g., OVCA2’s cancer links remain hypothetical without in vivo validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.